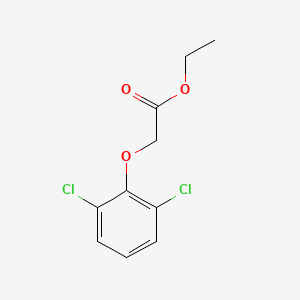Ethyl 2-(2,6-dichlorophenoxy)acetate
CAS No.: 40311-72-6
Cat. No.: VC3919702
Molecular Formula: C10H10Cl2O3
Molecular Weight: 249.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40311-72-6 |
|---|---|
| Molecular Formula | C10H10Cl2O3 |
| Molecular Weight | 249.09 g/mol |
| IUPAC Name | ethyl 2-(2,6-dichlorophenoxy)acetate |
| Standard InChI | InChI=1S/C10H10Cl2O3/c1-2-14-9(13)6-15-10-7(11)4-3-5-8(10)12/h3-5H,2,6H2,1H3 |
| Standard InChI Key | OKNYKYRPQGNADZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=C(C=CC=C1Cl)Cl |
| Canonical SMILES | CCOC(=O)COC1=C(C=CC=C1Cl)Cl |
Introduction
Chemical Identification and Structural Characteristics
Ethyl 2-(2,6-dichlorophenoxy)acetate is systematically named according to IUPAC guidelines as ethyl 2-(2,6-dichlorophenoxy)acetate. Alternative designations include:
-
(2,6-Dichlorophénoxy)acétate d'éthyle (French)
-
Ethyl-(2,6-dichlorphenoxy)acetat (German)
Table 1: Molecular and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₀Cl₂O₃ | |
| Average mass | 249.087 g/mol | |
| Monoisotopic mass | 248.0007 Da | |
| ChemSpider ID | 3703126 | |
| CAS Registry | 40311-72-6 |
The compound’s structure consists of a 2,6-dichlorophenoxy group bonded to an acetoxyethyl chain. This configuration enhances its stability and suitability for nucleophilic substitution reactions, particularly in alkaline conditions .
Synthesis and Reaction Pathways
The synthesis of ethyl 2-(2,6-dichlorophenoxy)acetate typically involves a two-stage process starting from 3,5-dichloro-4-hydroxybenzoic acid. A patented method (CN113429308) outlines the following optimized procedure :
Table 2: Synthesis Conditions and Yield
| Stage | Reagents/Conditions | Temperature | Duration | Outcome |
|---|---|---|---|---|
| 1 | 3,5-Dichloro-4-hydroxybenzoic acid, DMF, 2,4,6-trimethylpyridine | 90–150°C | Until CO₂ cessation | Decarboxylation to intermediate |
| 2 | Ethyl chloroacetate, potassium carbonate, ethyl acetate | 50–80°C | 2 h (reflux) | Formation of target compound |
Key mechanistic steps include:
-
Decarboxylation: The hydroxybenzoic acid undergoes thermal decarboxylation in dimethylformamide (DMF) with 2,4,6-trimethylpyridine as a catalyst, eliminating CO₂ and generating a reactive phenolate intermediate.
-
Alkylation: The phenolate reacts with ethyl chloroacetate via nucleophilic substitution, facilitated by potassium carbonate. Ethyl acetate acts as a co-solvent to enhance miscibility .
Physicochemical Properties
Ethyl 2-(2,6-dichlorophenoxy)acetate exhibits properties characteristic of chlorinated aromatic esters:
Table 3: Physicochemical Profile
The compound’s logP (octanol-water partition coefficient) is estimated at 0.569, indicating moderate hydrophobicity suitable for membrane penetration in biological systems .
Applications in Organic Synthesis
Ethyl 2-(2,6-dichlorophenoxy)acetate functions primarily as a synthon for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume